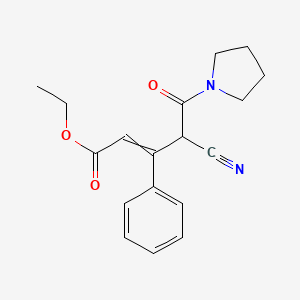
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate is a complex organic compound featuring a pyrrolidine ring, a cyano group, and an ester functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance production efficiency .
化学反应分析
Types of Reactions
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the cyano group to an amine or reduce the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s derivatives may find applications in materials science, such as the development of new polymers or coatings
作用机制
The mechanism of action of Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
- N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide
Uniqueness
Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
属性
CAS 编号 |
66249-60-3 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
ethyl 4-cyano-5-oxo-3-phenyl-5-pyrrolidin-1-ylpent-2-enoate |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-17(21)12-15(14-8-4-3-5-9-14)16(13-19)18(22)20-10-6-7-11-20/h3-5,8-9,12,16H,2,6-7,10-11H2,1H3 |
InChI 键 |
MHUONXUYMMJWGA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C(C#N)C(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


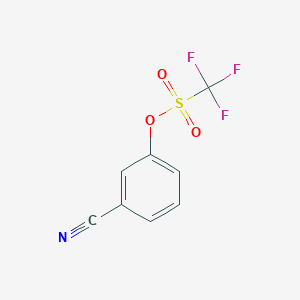
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
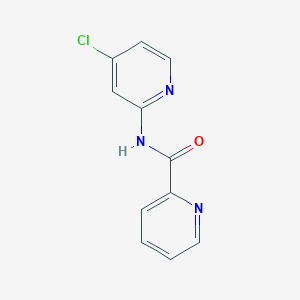

![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
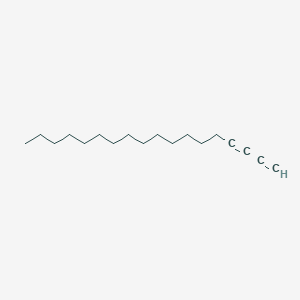

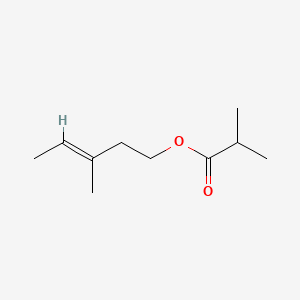
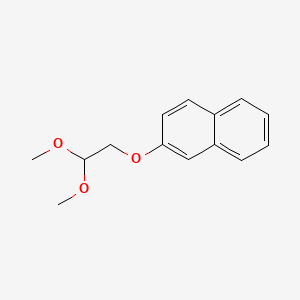
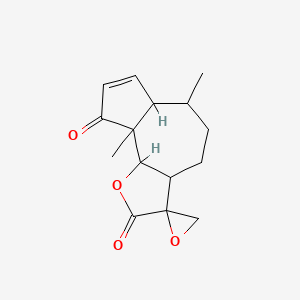
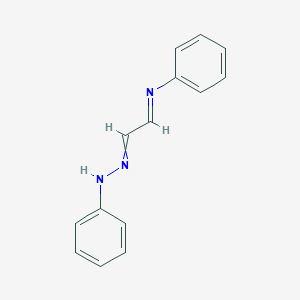
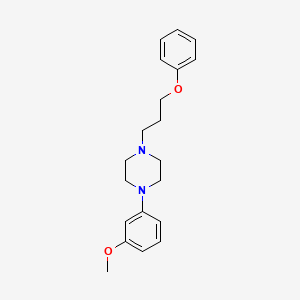

![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)
